An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-methylpyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-methylpyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize such building blocks in the synthesis of novel chemical entities. This document summarizes key molecular identifiers, computed physical and chemical properties, and provides detailed experimental protocols for their determination.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of 2-Bromo-5-methylpyrimidine. Quantitative data is primarily based on computational models due to the limited availability of experimentally determined values in published literature.
Table 1: Molecular Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 2-bromo-5-methylpyrimidine[1] |
| CAS Number | 150010-20-1[1] |
| Molecular Formula | C₅H₅BrN₂[1] |
| Molecular Weight | 173.01 g/mol [1] |
| Canonical SMILES | CC1=CN=C(N=C1)Br[1] |
| InChI Key | KYCGEJNZMHUBMX-UHFFFAOYSA-N[1] |
| Physical Form | Solid (at standard conditions) |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Exact Mass | 171.96361 Da | PubChem[1] |
| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |
| Complexity | 68.8 | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of 2-Bromo-5-methylpyrimidine.
2.1. Melting Point Determination
-
Objective: To determine the temperature range over which 2-Bromo-5-methylpyrimidine transitions from a solid to a liquid state.
-
Methodology:
-
A small, finely powdered sample of 2-Bromo-5-methylpyrimidine is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) with constant stirring of the heating medium (e.g., silicone oil) to ensure uniform temperature distribution.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.
-
2.2. Boiling Point Determination (Micro Method)
-
Objective: To determine the temperature at which the vapor pressure of liquid 2-Bromo-5-methylpyrimidine equals the atmospheric pressure.
-
Methodology:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at the upper end, is placed with its open end down into the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Solubility Assessment
-
Objective: To determine the solubility of 2-Bromo-5-methylpyrimidine in various solvents.
-
Methodology:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a sealed vial at a controlled temperature.
-
The mixture is agitated (e.g., using a shaker or vortex mixer) until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The process is repeated with different amounts of the compound to determine the saturation point.
-
2.4. Spectroscopic Analysis
-
Objective: To obtain structural information and confirm the identity of 2-Bromo-5-methylpyrimidine.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
-
-
Mass Spectrometry (MS):
-
A sample of the compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique (e.g., electron ionization - EI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides further structural information. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
-
-
Synthesis and Reaction Pathway Visualization
The following diagram illustrates a plausible synthetic workflow for the preparation of 2-Bromo-5-methylpyrimidine, which is a key intermediate in the synthesis of various biologically active molecules. The synthesis often involves the modification of a pre-existing pyrimidine ring system.
